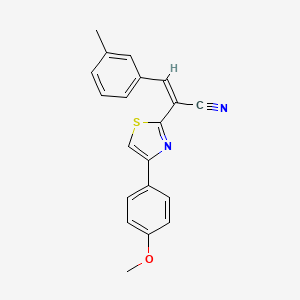

![molecular formula C19H17N3O6 B2464109 N-((3-((4-甲氧基苯氧基)甲基)-1,2,4-噁二唑-5-基)甲基)苯并[d][1,3]二氧戊环-5-甲酰胺 CAS No. 1226441-48-0](/img/structure/B2464109.png)

N-((3-((4-甲氧基苯氧基)甲基)-1,2,4-噁二唑-5-基)甲基)苯并[d][1,3]二氧戊环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H17N3O6 and its molecular weight is 383.36. The purity is usually 95%.

BenchChem offers high-quality N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

当然!以下是关于化合物N-((3-((4-甲氧基苯氧基)甲基)-1,2,4-噁二唑-5-基)甲基)苯并[d][1,3]二氧戊环-5-甲酰胺(也称为N-({3-[(4-甲氧基苯氧基)甲基]-1,2,4-噁二唑-5-基}甲基)-2H-1,3-苯并二氧戊环-5-甲酰胺)的科学研究应用的全面分析。

抗菌活性

该化合物已显示出作为抗菌剂的巨大潜力。它的结构使其能够与微生物细胞膜相互作用,导致微生物细胞膜破坏和抑制微生物生长。研究证明了它对多种细菌和真菌菌株的有效性,使其成为开发新型抗生素的有希望的候选者 .

抗癌特性

该化合物因其抗癌特性而受到研究,特别是其诱导癌细胞凋亡的能力。它靶向参与细胞增殖和存活的特定途径,从而抑制肿瘤生长。研究表明它在各种癌细胞系中有效,包括乳腺癌、肺癌和结肠癌 .

抗炎作用

研究表明该化合物具有抗炎特性。它可以调节炎症细胞因子的产生,并在各种炎症性疾病模型中减少炎症。这使其成为治疗诸如关节炎和炎症性肠病等疾病的潜在治疗剂 .

抗糖尿病潜力

该化合物已显示出在管理糖尿病方面的潜力,通过改善胰岛素敏感性和降低血糖水平。它调节参与葡萄糖代谢的关键酶,并增强细胞对葡萄糖的摄取。这使其成为开发新型抗糖尿病药物的有希望的候选者。

这些应用突出了N-((3-((4-甲氧基苯氧基)甲基)-1,2,4-噁二唑-5-基)甲基)苯并[d][1,3]二氧戊环-5-甲酰胺在科学研究和治疗开发各个领域的多种潜力。

IntechOpen BMC Chemistry Springer : IntechOpen : BMC Chemistry : Springer : IntechOpen : BMC Chemistry

作用机制

Target of Action

Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

These pathways play crucial roles in controlling cell proliferation and survival, and their disruption can lead to the death of cancer cells .

Result of Action

The compound has been reported to exhibit anticancer activity, with IC50 values ranging from 328 to 644 nM against certain cancer cell lines . This suggests that the compound is capable of inhibiting the growth of these cells at relatively low concentrations. The compound’s action results in cell cycle arrest and induction of apoptosis, leading to the death of cancer cells .

属性

IUPAC Name |

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6/c1-24-13-3-5-14(6-4-13)25-10-17-21-18(28-22-17)9-20-19(23)12-2-7-15-16(8-12)27-11-26-15/h2-8H,9-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAZTEIAMUYARQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2464026.png)

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)azetidin-3-amine](/img/structure/B2464027.png)

![N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B2464029.png)

![3-{[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]methyl}benzonitrile](/img/structure/B2464033.png)

![3-(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2464036.png)

![3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2464037.png)

![1-(2-(Trifluoromethyl)phenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2464040.png)

![N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464042.png)

![2-Chloro-1-(2,2-dioxo-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]thiazin-8-yl)propan-1-one](/img/structure/B2464043.png)

![ethyl N-[1-(2-pyrimidinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2464044.png)